5-Chloro vs. 5-Des-Chloro Analog: Structural Prerequisite for the 3-Chloro-pyrazolo[3,4-c]pyridine Pharmacophore in Clinical RIP1 Candidates
The Takeda patent US 10,787,462 B2 explicitly describes ethyl 1-benzyl-4-(2-oxoethyl)pyrazole-3-carboxylate—the 5-des-chloro analog—as a general intermediate, but the ultimate high-potency lead compound (compound 22; CAS 2095515-38-9) and its congeners contain a 3-chloro substituent on the fused pyrazolo[3,4-c]pyridine core [1]. The 5-chloro substitution on the pyrazole ring of CAS 2095516-89-3 eliminates the need for a late-stage halogenation step, directly delivering the chlorine atom into the final bicyclic scaffold . Compound 22, derived via this chloro-intermediate pathway, achieves a RIP1 kinase pKi of 9.04 and suppresses necroptosis in HT-29 cells with an IC50 of 2 nM [2].
| Evidence Dimension | Presence of chlorine atom at pyrazole C5 position enabling direct construction of 3-chloro-pyrazolo[3,4-c]pyridine scaffold |
|---|---|
| Target Compound Data | C5 bears chlorine (Cl); molecular formula C15H15ClN2O3; MW 306.74 g/mol |
| Comparator Or Baseline | Ethyl 1-benzyl-4-(2-oxoethyl)pyrazole-3-carboxylate: C5 bears hydrogen (H); molecular formula C15H16N2O3; MW 272.30 g/mol (des-chloro analog, disclosed in US 10,787,462 B2) [1] |
| Quantified Difference | Presence vs. absence of one chlorine atom; ΔMW = +34.44 g/mol; eliminates one late-stage halogenation step in the synthetic sequence to compound 22 [1][2] |
| Conditions | Synthetic route comparison: Takeda patent US 10,787,462 B2 general synthetic scheme for 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives [1] |
Why This Matters
Procuring the 5-chloro intermediate directly avoids a separate halogenation reaction, reducing step count, improving overall yield, and ensuring incorporation of the chlorine atom required for the pharmacophore of the most potent RIP1 inhibitor clinical candidates.
- [1] Saitoh M, Yogo T, Yoshikawa M, Katoh T, Seki T, Nakada Y. Heterocyclic compound. US Patent 10,787,462 B2. Granted September 29, 2020. Takeda Pharmaceutical Company Limited. View Source
- [2] Yoshikawa M, Saitoh M, Katoh T, et al. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. J Med Chem. 2018;61(6):2384-2409. doi:10.1021/acs.jmedchem.7b01647. View Source
